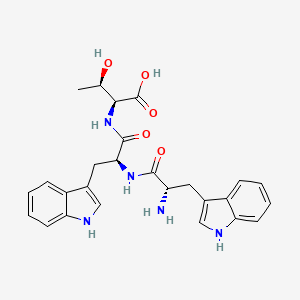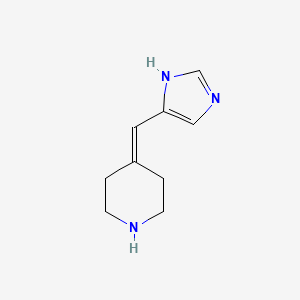
Piperidine, 4-(1H-imidazol-4-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(1H-imidazol-4-ylmethylene)-: is a chemical compound that features a piperidine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and imidazole rings in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-(1H-imidazol-4-ylmethylene)- typically involves the reaction of piperidine with an imidazole derivative. One common method is the condensation reaction between piperidine and 4-formylimidazole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Piperidine, 4-(1H-imidazol-4-ylmethylene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 4-(1H-imidazol-4-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Piperidine, 4-(1H-imidazol-4-ylmethylene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperidine, 4-(1H-imidazol-4-ylmethylene)- involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
- 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
- (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
Uniqueness: Piperidine, 4-(1H-imidazol-4-ylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imidazole ring at the 4-position of the piperidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
212555-85-6 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethylidene)piperidine |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h5-7,10H,1-4H2,(H,11,12) |
InChI Key |
JMLMXWQMJKUERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


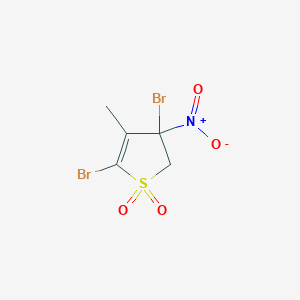

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
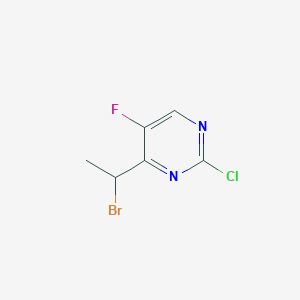
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)

![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
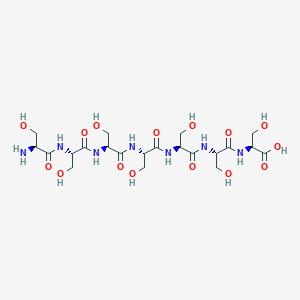
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
